molecular formula C13H9Cl2NO B1421501 2-(2,3-Dichlorobenzoyl)-3-methylpyridine CAS No. 1187167-38-9

2-(2,3-Dichlorobenzoyl)-3-methylpyridine

Cat. No.: B1421501
CAS No.: 1187167-38-9
M. Wt: 266.12 g/mol
InChI Key: KCGQSXMGFQPTAD-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorobenzoyl)-3-methylpyridine is a chemical compound characterized by its unique structure, which includes a dichlorobenzoyl group attached to a 3-methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dichlorobenzoyl)-3-methylpyridine typically involves the reaction of 2,3-dichlorobenzoyl chloride with 3-methylpyridine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of specialized reactors and equipment to ensure the purity and yield of the final product. Quality control measures are implemented to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dichlorobenzoyl)-3-methylpyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) and other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 2-(2,3-Dichlorobenzoyl)-3-methylpyridine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its unique structure allows it to interact with specific biological targets.

Medicine: In the field of medicine, this compound is being investigated for its therapeutic properties. It may have potential as a drug candidate for the treatment of certain diseases.

Industry: In industry, the compound is used in the production of specialty chemicals and materials. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-(2,3-Dichlorobenzoyl)-3-methylpyridine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-(2,4-Dichlorobenzoyl)-3-methylpyridine

  • 2-(2,5-Dichlorobenzoyl)-3-methylpyridine

  • 2-(3,4-Dichlorobenzoyl)-3-methylpyridine

Uniqueness: 2-(2,3-Dichlorobenzoyl)-3-methylpyridine is unique due to the specific positioning of the dichlorobenzoyl group on the pyridine ring. This structural difference can lead to variations in its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(2,3-dichlorophenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-4-3-7-16-12(8)13(17)9-5-2-6-10(14)11(9)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGQSXMGFQPTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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